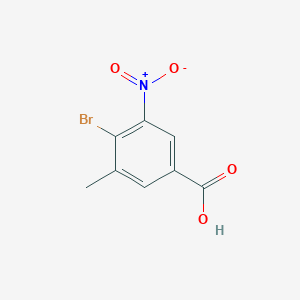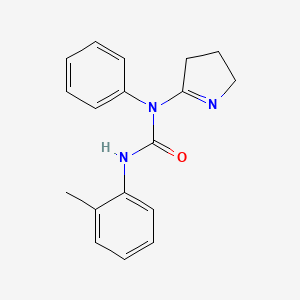
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPU-4 and belongs to the class of pyrrole-based urea derivatives.
Scientific Research Applications
Medicinal Applications
Urea derivatives, including compounds with urea functional groups, have been extensively studied for their medicinal applications. These compounds are recognized for their role as urease inhibitors, offering potential therapeutic benefits in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. The search for effective urease inhibitors has led to the identification of various compounds, highlighting the importance of urea derivatives in developing new treatments for infections associated with urease activity (Kosikowska & Berlicki, 2011).
Agricultural Efficiency
In agriculture, urea-based compounds are explored for their efficiency as nitrogen fertilizers. The use of urease inhibitors, such as certain urea derivatives, can enhance the effectiveness of urea fertilizers by reducing ammonia volatilization and improving nitrogen utilization by crops. This not only optimizes agricultural productivity but also minimizes environmental pollution. The agronomic efficiency of urease inhibitors has been the subject of various studies, indicating their potential to significantly impact sustainable farming practices (Cantarella et al., 2018).
Chemical Synthesis and Industrial Applications
Urea derivatives are key intermediates in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. They serve as building blocks in various chemical reactions, highlighting their versatility in synthetic chemistry. For instance, urea derivatives are involved in the synthesis of organic carbonates, which are green compounds with applications ranging from monomers and polymers to fuel additives. The process of synthesizing organic carbonates from urea demonstrates the compound's role in promoting environmentally friendly chemical practices (Shukla & Srivastava, 2017).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-8-5-6-11-16(14)20-18(22)21(17-12-7-13-19-17)15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWOGKDMLCPHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)

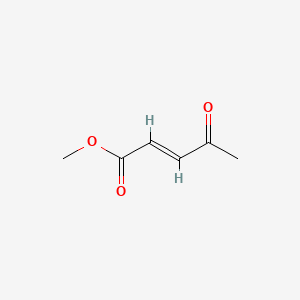
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxyacetamide](/img/structure/B2795307.png)
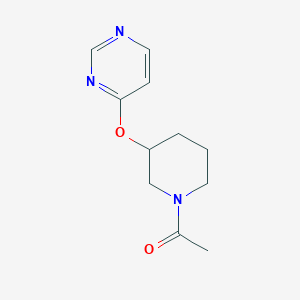
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)


![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)
![1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2795315.png)
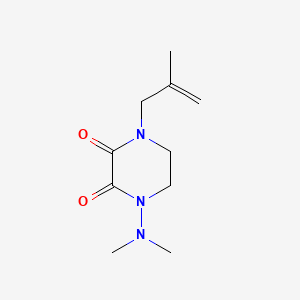
![N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2795319.png)

